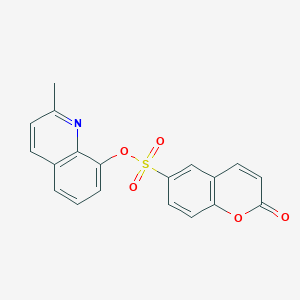
2-methylquinolin-8-yl 2-oxo-2H-chromene-6-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methylquinolin-8-yl 2-oxo-2H-chromene-6-sulfonate is a complex organic compound that combines the structural features of quinoline and coumarin derivatives
准备方法
The synthesis of 2-methylquinolin-8-yl 2-oxo-2H-chromene-6-sulfonate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of 2-methylquinolin-8-ol: This can be achieved by methylation of 8-hydroxyquinoline using methyl iodide in the presence of a base such as potassium carbonate.
Synthesis of 2-oxo-2H-chromene-6-sulfonyl chloride: This involves the sulfonation of 2-oxo-2H-chromene (coumarin) using chlorosulfonic acid.
Coupling Reaction: The final step involves the coupling of 2-methylquinolin-8-ol with 2-oxo-2H-chromene-6-sulfonyl chloride in the presence of a base like triethylamine to form the desired compound
化学反应分析
2-methylquinolin-8-yl 2-oxo-2H-chromene-6-sulfonate can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Complexation: The compound can form complexes with transition metals, which can be useful in catalysis and materials science
科学研究应用
2-methylquinolin-8-yl 2-oxo-2H-chromene-6-sulfonate has several scientific research applications:
Medicinal Chemistry: It has potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Biological Studies: The compound can be used as a fluorescent probe for studying biological systems, owing to its chromophoric properties.
Materials Science: It can be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its ability to form stable complexes with metals
作用机制
The mechanism of action of 2-methylquinolin-8-yl 2-oxo-2H-chromene-6-sulfonate involves its interaction with biological macromolecules. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes such as topoisomerases, which are essential for DNA replication and transcription .
相似化合物的比较
Similar compounds to 2-methylquinolin-8-yl 2-oxo-2H-chromene-6-sulfonate include:
2-methylquinolin-8-yl 2-oxo-2H-chromene-4-sulfonate: This compound has a similar structure but with the sulfonate group at the 4-position of the chromene ring.
2-methylquinolin-8-yl 2-oxo-2H-chromene-6-carboxylate: This compound has a carboxylate group instead of a sulfonate group, which can affect its reactivity and applications.
2-methylquinolin-8-yl 2-oxo-2H-chromene-6-phosphate: This compound has a phosphate group, which can enhance its solubility and biological activity
These comparisons highlight the unique properties of this compound, particularly its potential for forming stable complexes and its applications in various scientific fields.
属性
IUPAC Name |
(2-methylquinolin-8-yl) 2-oxochromene-6-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO5S/c1-12-5-6-13-3-2-4-17(19(13)20-12)25-26(22,23)15-8-9-16-14(11-15)7-10-18(21)24-16/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFAMXGMIKYRKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=CC4=C(C=C3)OC(=O)C=C4)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2E)-3-(thiophen-2-yl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}prop-2-enamide](/img/structure/B2643007.png)
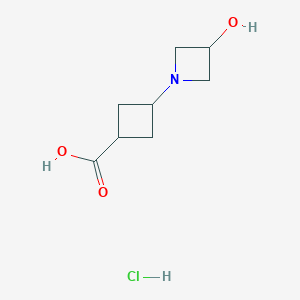
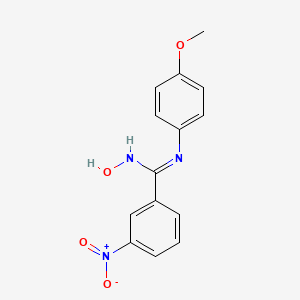
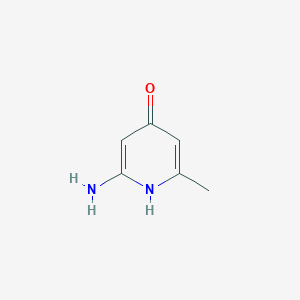
![N'-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-(propan-2-yl)ethanediamide](/img/structure/B2643012.png)
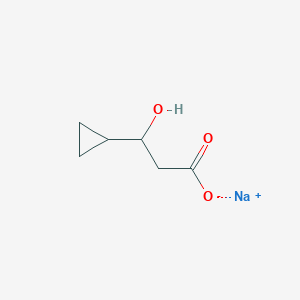
![1-{5-[(4-benzhydrylpiperazino)carbonyl]-1H-pyrrol-3-yl}-2-phenyl-1-ethanone](/img/structure/B2643018.png)
![4-tert-butyl-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide](/img/structure/B2643019.png)
![methyl ({4-allyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B2643021.png)
![N,N-diethyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2643022.png)
![3,3-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B2643023.png)
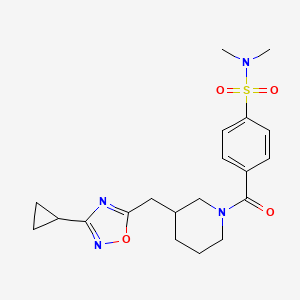
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-bromophenyl)amino)naphthalene-1,4-dione](/img/structure/B2643026.png)
![2-(3,4-dimethoxybenzenesulfonyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B2643030.png)
